molecular formula C24H24N6OS B2942265 1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 887216-71-9

1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2942265
CAS No.: 887216-71-9
M. Wt: 444.56
InChI Key: YVNIGQXPFXTXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a thioether-linked ethanone moiety at position 5. The ethanone group is further modified with a 4-benzylpiperidine substituent.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6OS/c31-21(29-13-11-19(12-14-29)15-18-7-3-1-4-8-18)16-32-24-22-23(25-17-26-24)30(28-27-22)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIGQXPFXTXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name / ID Core Substitution (Position 3) Piperidine/Piperazine Substitution Ethanone Modification Key Data (Yield, m.p., Activity) Source
Target Compound 3-Phenyl 4-Benzylpiperidine Thioether linkage Not explicitly reported
2-((3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 3-Phenyl 4-Phenylpiperazine Thioether linkage Structural similarity; no activity data
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone 3-Benzyl Piperazine 4-Chlorophenyl Higher lipophilicity (Cl substituent)
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone 3-(4-Ethoxyphenyl) Piperazine Phenoxy Improved metabolic stability (ethoxy group)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) 3-Benzyl None Benzoxazol-2-yl sulfide NADPH oxidase inhibitor

Key Observations

  • Piperidine vs. Piperazine : The target compound’s 4-benzylpiperidine group may enhance membrane permeability compared to piperazine derivatives (e.g., ), as piperazines are more polar due to their additional nitrogen.
  • Substituent Effects: The 3-phenyl group (target compound) vs. Chlorophenyl () and trifluoromethyl () substituents increase electron-withdrawing effects, which could enhance receptor affinity.
  • Thioether Linkage : Common across analogs (e.g., ), this group may contribute to redox modulation or covalent interactions with cysteine residues in enzymes.

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